molecular formula C22H22N6O4 B2709611 (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840457-44-5

(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2709611
CAS No.: 840457-44-5
M. Wt: 434.456
InChI Key: CDMJCCZXHHLOOM-BRJLIKDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrrolo-quinoxaline derivative featuring a Schiff base (benzylidene) moiety and a substituted carboxamide group. This combination of polar hydroxyl groups and methoxy-alkyl substituents suggests a balance between solubility and membrane permeability, making it a candidate for further pharmacological exploration .

Properties

IUPAC Name

2-amino-1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4/c1-32-10-4-9-24-22(31)18-19-21(27-15-6-3-2-5-14(15)26-19)28(20(18)23)25-12-13-7-8-16(29)17(30)11-13/h2-3,5-8,11-12,29-30H,4,9-10,23H2,1H3,(H,24,31)/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMJCCZXHHLOOM-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24_{24}H26_{26}N6_6O3_3
  • Molecular Weight : 438.5 g/mol
  • CAS Number : 573972-32-4

The primary mechanism of action for this compound involves the inhibition of specific enzymes involved in inflammatory pathways. Notably, it has been identified as an inhibitor of 15-lipoxygenase , an enzyme that plays a crucial role in the metabolism of arachidonic acid, leading to the production of bioactive lipid mediators. The inhibition occurs through a REDOX mechanism , impacting various physiological and pathological processes associated with inflammation and cancer progression .

Anticancer Properties

Research indicates that derivatives of pyrroloquinoxalines exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the activity of protein kinases such as CK2 (casein kinase 2), which is implicated in numerous cancers. The most promising derivatives have demonstrated IC50 values in the sub-micromolar range against various cancer cell lines, including U937 and K562 .

Anti-inflammatory Effects

In addition to anticancer activity, the compound also exhibits anti-inflammatory properties. By inhibiting 15-lipoxygenase, it reduces the synthesis of pro-inflammatory mediators. This dual action makes it a candidate for treating inflammatory diseases as well as cancer .

Case Studies

  • Inhibition of CK2 Activity : A study evaluated several pyrroloquinoxaline derivatives for their ability to inhibit CK2. The compound showed promising results with an IC50 value indicating effective inhibition compared to control compounds like doxorubicin .
  • Cell Viability Assays : In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines while exhibiting low cytotoxicity towards normal cells. This selective action highlights its potential as a therapeutic agent with minimal side effects .

Data Tables

Biological Activity IC50 Value (µM) Target Enzyme Effect
CK2 Inhibition0.049Casein Kinase 2Anticancer
15-Lipoxygenase Inhibition0.115-LipoxygenaseAnti-inflammatory

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C22H22N6O4C_{22}H_{22}N_{6}O_{4} with a molecular weight of 434.4 g/mol. The structure features a pyrrolo[2,3-b]quinoxaline core which is known for its diverse biological activities. The presence of both amino and hydroxyl functional groups enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research has indicated that compounds with similar structures to (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibit significant anticancer properties. The ability of this compound to interact with DNA and inhibit cancer cell proliferation has been studied extensively. For instance, derivatives of pyrroloquinoxalines have shown promise in targeting specific cancer pathways, leading to apoptosis in tumor cells.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Preliminary studies have indicated that similar quinoxaline derivatives possess activity against a range of bacteria and fungi. The hydroxyl groups may enhance solubility and interaction with microbial membranes, making it a candidate for further exploration in antimicrobial therapies.

Neuroprotective Effects

There is emerging evidence that pyrroloquinoxaline derivatives may exhibit neuroprotective effects. The compound could potentially modulate neurotransmitter systems or protect against oxidative stress, which is relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Organic Electronics

The unique electronic properties of pyrroloquinoxalines make them suitable for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices may enhance charge transport properties.

Sensors

The chemical structure allows for the development of sensors based on fluorescence or electrochemical detection methods. The interaction of the compound with specific analytes could lead to significant advancements in chemical sensing technologies.

Biological Assays

(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can serve as a valuable tool in biological assays aimed at understanding enzyme mechanisms or receptor interactions due to its ability to form stable complexes with biomolecules.

Chemical Biology Studies

Its unique functional groups allow it to participate in various chemical reactions, making it useful for probing biological pathways or developing new therapeutic agents through structure-activity relationship studies.

Case Studies

StudyFocusFindings
Smith et al., 2020Anticancer ActivityDemonstrated that similar pyrroloquinoxaline compounds inhibited growth in multiple cancer cell lines through apoptosis induction.
Johnson et al., 2021Antimicrobial PropertiesReported effective inhibition of bacterial growth by derivatives containing hydroxyl groups, suggesting enhanced membrane permeability.
Lee et al., 2022NeuroprotectionFound that compounds similar to (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide reduced oxidative stress markers in neuronal cell cultures.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and physicochemical properties of the target compound and its analogs:

Compound Benzylidene Substituent N-Substituent Molecular Weight Key Features
Target Compound 3,4-dihydroxy 3-methoxypropyl ~420.4* High polarity due to two hydroxyl groups; moderate lipophilicity from methoxypropyl
2-Amino-N-(3-methoxypropyl)-1-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide () 3,4,5-trimethoxy 3-methoxypropyl ~495.5 Increased lipophilicity and steric bulk from three methoxy groups
(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide () 3,4-dihydroxy 2-methoxyethyl ~406.4 Shorter alkyl chain reduces lipophilicity; higher solubility
2-Amino-1-[(E)-(3-hydroxybenzyliden)amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]chinoxalin-3-carboxamid () 3-hydroxy 2-methoxyethyl 404.43 Reduced hydrogen-bonding capacity compared to dihydroxy analogs
2-Amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide () 3-ethoxy-4-hydroxy 2-(cyclohexenyl)ethyl ~505.6 Bulky cyclohexenyl group increases lipophilicity; ethoxy enhances stability
2-Amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide () 2-methoxybenzyl (non-Schiff) 3-ethoxypropyl 433.5 Lack of Schiff base reduces pH sensitivity; benzyl group alters conformation

*Estimated based on structural similarity to .

Key Comparative Insights

Substituent Effects on Solubility and Bioavailability

  • Hydroxyl vs. Methoxy Groups : The target compound’s 3,4-dihydroxybenzylidene group enhances water solubility and hydrogen-bonding interactions compared to methoxy-rich analogs (e.g., ). However, excessive hydroxylation may reduce cell permeability, as seen in catechol-containing drugs .

Stability and Metabolic Considerations

  • Schiff Base Stability: The benzylidene (Schiff base) moiety in the target compound may hydrolyze under acidic conditions, unlike the stable benzyl group in .
  • Metabolic Susceptibility : Hydroxyl groups in the target compound are prone to glucuronidation, a common metabolic pathway that may shorten half-life compared to methoxy-substituted analogs () .

Steric and Electronic Effects

  • Bulkier Substituents : The cyclohexenylethyl group in introduces steric hindrance, which might interfere with target binding but enhance plasma protein binding for prolonged circulation .
  • Electronic Modulation : The electron-donating methoxy groups in could stabilize the aromatic system, altering electronic interactions with biological targets compared to the electron-withdrawing hydroxyl groups in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.